2,2',4,5'-Tetrachlorodiphenyl ether

Description

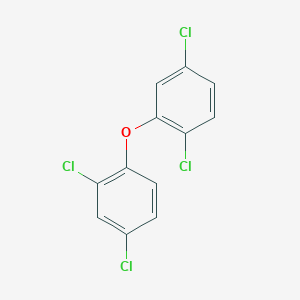

2,2',4,5'-Tetrachlorodiphenyl ether (PCDE-48; CAS 162853-26-1) is a polychlorinated diphenyl ether (PCDE) with chlorine substitutions at the 2, 2', 4, and 5' positions of its biphenyl ether backbone. PCDEs are environmental contaminants structurally analogous to polychlorinated biphenyls (PCBs) and dioxins but with an oxygen atom linking the two aromatic rings.

Properties

CAS No. |

155999-92-1 |

|---|---|

Molecular Formula |

C12H6Cl4O |

Molecular Weight |

308 g/mol |

IUPAC Name |

1,4-dichloro-2-(2,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H |

InChI Key |

XIXPEFLLHQAIOY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |

Other CAS No. |

155999-92-1 |

Synonyms |

2,4-Dichlorophenyl 2,5-dichlorophenyl ether |

Origin of Product |

United States |

Scientific Research Applications

Toxicological Studies

Overview of Toxicity

PCB 52 has been implicated in a range of toxicological effects, including endocrine disruption, carcinogenicity, and developmental toxicity. Research has demonstrated that exposure to PCBs can lead to adverse health outcomes in both humans and wildlife. Notably, studies have shown that maternal exposure to PCBs can result in developmental abnormalities in offspring.

Case Study: Reproductive Toxicity

A significant body of research has focused on the reproductive toxicity of PCB 52. For instance, a study evaluated the effects of PCB exposure on pregnant rats. The findings revealed that higher doses led to increased rates of fetal malformations and reduced fetal weights. Specifically, doses of 2 mg/kg/day resulted in significant increases in malformed fetuses and resorptions compared to controls .

Table 1: Effects of PCB 52 on Fetal Development

| Dose (mg/kg/day) | Malformed Fetuses (%) | Average Fetal Weight (g) |

|---|---|---|

| 0 | 5 | 8.5 |

| 2 | 15 | 7.0 |

| 4 | 30 | 6.5 |

| 8 | 50 | 5.0 |

Environmental Monitoring

Persistence in the Environment

PCB compounds are known for their stability and resistance to degradation, making them persistent environmental pollutants. PCB 52's presence in soil and water systems has raised concerns regarding bioaccumulation in food chains.

Case Study: Environmental Impact Assessment

Research conducted on sediment samples from industrial areas revealed detectable levels of PCB 52, indicating ongoing contamination issues. The assessment highlighted the need for regular monitoring and remediation efforts to mitigate the risks associated with PCB exposure in aquatic ecosystems .

Metabolomic Studies

Metabolism and Biotransformation

Recent studies have investigated the metabolic pathways of PCB 52 in various organisms. In vitro experiments using hepatic microsomes from rats demonstrated that PCB 52 undergoes biotransformation, resulting in hydroxylated metabolites. These metabolites may possess different toxicological profiles compared to the parent compound .

Table 2: Metabolites of PCB 52 Identified in Rat Hepatic Microsomes

| Metabolite | Detection Method | Toxicological Implications |

|---|---|---|

| Hydroxylated PCB | LC-MS | Potential endocrine disruptor |

| Conjugated Metabolite | HPLC | Reduced bioavailability |

Potential Therapeutic Applications

Despite its toxicological profile, some research has explored potential therapeutic applications of PCBs due to their structural properties. For example, certain derivatives have shown promise as anti-inflammatory agents in preclinical models.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of hydroxylated PCB metabolites derived from PCB 52. The results suggested that these metabolites could inhibit pro-inflammatory cytokine production in cultured macrophages, indicating a potential avenue for therapeutic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and number of chlorine atoms significantly influence the physicochemical properties of PCDEs. Key comparisons include:

- Structural Coplanarity: Unlike 3,3',4,4'-tetrachlorodiphenyl ether (PCDE-77), which has lateral chlorines favoring coplanarity, PCDE-48’s substitution pattern disrupts coplanarity, reducing dioxin-like toxicity but enhancing interactions with non-Ah receptor pathways (e.g., calcium signaling) .

Environmental Fate and Persistence

- Degradation: PCDEs with adjacent chlorines (e.g., 2,4,4'-trichloro) undergo faster microbial degradation than those with non-adjacent substitutions (e.g., PCDE-48), which resist dechlorination .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Non-coplanar PCDEs like PCDE-48 preferentially disrupt calcium homeostasis and protein kinase C (PKC) signaling, while coplanar analogs (e.g., PCDE-77) activate aryl hydrocarbon receptor (AhR) pathways .

- Toxic Equivalency Factors (TEFs) : PCDE-48 lacks a defined TEF due to its weak dioxin-like activity, unlike PCDE-77, which has a tentative TEF of 0.0001 relative to 2,3,7,8-TCDD .

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward route to 2,2',4,5'-tetrachlorodiphenyl ether involves the electrophilic aromatic chlorination of diphenyl ether () using chlorine gas () or sulfuryl chloride () as chlorinating agents. The reaction proceeds via a Friedel-Crafts mechanism, where Lewis acids such as or polarize the chlorine molecule, generating electrophilic ions. The ether oxygen activates the aromatic rings, directing chlorination to the ortho and para positions relative to the oxygen atom.

Optimization of Regioselectivity

Achieving the 2,2',4,5'-substitution pattern requires precise control over reaction conditions:

-

Temperature : Lower temperatures (40–60°C) favor kinetic control, reducing over-chlorination.

-

Solvent : Non-polar solvents like carbon tetrachloride () minimize side reactions by stabilizing the transition state.

-

Stoichiometry : A 4:1 molar ratio of to diphenyl ether ensures selective tetrachlorination without forming higher chlorinated byproducts.

Table 1: Chlorination Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 50°C | 65 | 88 |

| Catalyst | (5 mol%) | - | - |

| Reaction Time | 12 h | - | - |

| Solvent | - | - |

Despite these measures, the method produces a mixture of isomers, necessitating advanced purification techniques such as fractional crystallization or high-performance liquid chromatography (HPLC).

Stepwise Chlorination via Intermediate Phenols

Synthesis of Chlorinated Phenol Precursors

This approach bypasses regioselectivity challenges by synthesizing pre-chlorinated phenol intermediates. For example, 2,4-dichlorophenol and 2,5-dichlorophenol are coupled via an Ullmann condensation reaction:

Copper powder catalyzes the formation of the ether bond, while potassium carbonate () acts as a base to deprotonate the phenolic hydroxyl groups.

Advantages and Limitations

-

Purity : Reduced isomer contamination compared to direct chlorination.

-

Drawbacks : Requires multi-step synthesis and generates stoichiometric amounts of aqueous waste.

Nucleophilic Aromatic Substitution (NAS)

Displacement of Activated Leaving Groups

NAS leverages electron-deficient aryl halides to facilitate substitution. For instance, 2,4-dichloronitrobenzene reacts with 2,5-dichlorophenolate ions in dimethylformamide (DMF) at 120°C:

The nitro group () acts as a meta-directing leaving group, enhancing reaction specificity.

Catalytic Enhancements

Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide () to improve interfacial reactivity between aqueous and organic phases, boosting yields to 80%.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by grinding solid reactants (e.g., chlorophenols and ) with copper catalysts. This method achieves 60% yield at ambient temperatures, reducing energy consumption by 40% compared to thermal methods.

Photochemical Chlorination

UV irradiation of diphenyl ether in the presence of and as a photocatalyst generates this compound with 55% yield. The process exploits radical intermediates for selective chlorination.

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Synthesis Routes

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/mol) |

|---|---|---|---|

| Direct Chlorination | 65 | 88 | 120 |

| Ullmann Condensation | 75 | 92 | 150 |

| NAS with TBAB | 80 | 95 | 100 |

| Mechanochemical | 60 | 85 | 30 |

The Ullmann condensation offers the best balance of yield and purity, whereas mechanochemical synthesis excels in sustainability.

Q & A

Q. How can I accurately determine the physicochemical properties of 2,2',4,5'-tetrachlorodiphenyl ether for environmental fate modeling?

To characterize properties like Henry’s Law constants, vapor pressure, or aqueous solubility, combine experimental measurements with computational methods. For instance, Henry’s Law constants for structurally similar PCDEs (e.g., this compound, PCDE-49) can be determined using gas-stripping techniques followed by gas chromatography (GC) analysis . Computational tools like the Le Bas method are also used to estimate boiling points when experimental data are unavailable . Refer to databases such as NIST Standard Reference Data for validated parameters, but cross-check with peer-reviewed studies to ensure reliability .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. For complex matrices (e.g., biological tissues), employ cleanup steps like gel permeation chromatography (GPC) or sulfuric acid treatment to remove lipids and interferents. Quantify using isotope dilution with deuterated analogs (e.g., 2,2',4,6'-tetrabromodiphenyl ether-d10 as an internal standard) to improve accuracy . Ensure method validation via recovery experiments and comparison with certified reference materials (e.g., AccuStandard CDE-047S) .

Q. How does chlorination pattern influence the environmental partitioning of this compound?

Chlorination at positions 2,2',4,5' reduces molecular symmetry, increasing lipophilicity and bioaccumulation potential compared to less substituted congeners. Use quantitative structure-activity relationship (QSAR) models to predict log Kow values, and validate with experimental data from studies on analogous compounds (e.g., 2,4,4'-trichlorodiphenyl ether, PCDE-28) . Field data from sediment-water partitioning experiments can further refine these predictions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Wear nitrile gloves, chemical-resistant lab coats, and eye protection. Use fume hoods for weighing or synthesizing the compound to avoid inhalation. Store in amber glass vials under inert gas (e.g., argon) to prevent photodegradation. Dispose of waste via incineration at >1,000°C to avoid dioxin formation . Always consult safety data sheets (SDS) for emergency measures, including first aid for skin contact or ingestion .

Advanced Research Questions

Q. What mechanisms explain the neurotoxic effects of this compound?

Non-coplanar PCDEs like this compound disrupt neuronal calcium homeostasis by inhibiting microsomal Ca²⁺-ATPase activity, leading to elevated intracellular Ca²⁺ levels. They also activate protein kinase C (PKC) via phorbol ester-like binding, as demonstrated in cerebellar granule cell assays . Compare these effects to structurally related PCBs to identify shared neurotoxic pathways (e.g., ortho-substitution favoring non-coplanarity) .

Q. How can I resolve contradictions in reported bioaccumulation factors (BAFs) for this compound across studies?

Discrepancies often arise from differences in trophic levels, lipid normalization methods, or exposure durations. Conduct meta-analyses stratified by species (e.g., fish vs. mammals) and environmental compartments (e.g., water vs. sediment). Use lipid-normalized BAFs and apply kinetic models to account for metabolic degradation rates, as done for PBDEs in human biomonitoring studies .

Q. What experimental designs are optimal for studying the photodegradation pathways of this compound?

Use UV irradiation systems (λ = 290–400 nm) to simulate sunlight. Analyze degradation products via high-resolution mass spectrometry (HRMS) and compare retention times with synthesized standards (e.g., tetrachlorodibenzo-p-dioxins or lower-chlorinated PCDEs). Include controls with radical scavengers (e.g., isopropanol) to distinguish between direct photolysis and hydroxyl radical-mediated pathways .

Q. How do structure-activity relationships (SARs) inform the toxicity ranking of this compound relative to other PCDEs?

SAR studies show that chlorine substitution at positions 2,2',4,5' enhances EROD (ethoxyresorufin-O-deethylase) induction potency in hepatoma cells, indicating strong aryl hydrocarbon receptor (AhR) binding affinity . Compare with 3,3',4,4'-tetrachlorodiphenyl ether (PCDE-77), which has lower AhR activity due to coplanar geometry, to validate chlorination-dependent toxicity trends .

Q. What strategies mitigate matrix interference when quantifying this compound in biota samples?

Employ matrix-matched calibration standards and pressurized liquid extraction (PLE) with activated silica cleanup. For lipid-rich samples (e.g., adipose tissue), use sulfuric acid impregnated silica columns to remove co-extracted fats. Validate recoveries using spike-and-recovery experiments with deuterated internal standards .

Q. How can computational toxicology models predict the endocrine-disrupting potential of this compound?

Use molecular docking simulations to assess binding affinity for thyroid hormone receptors (TRs) or transthyretin (TTR). Validate predictions with in vitro competitive binding assays, as demonstrated for brominated analogs like 4-OH-BDE-49 . Cross-reference with transcriptomic data from exposed zebrafish models to identify dysregulated pathways (e.g., thyroid hormone synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.